4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride
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Overview
Description
4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H14BrCl2NO and a molecular weight of 327.04 g/mol . This compound is characterized by the presence of a bromine atom, a chloromethyl group, and a morpholine ring attached to a phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-chloromethylphenyl, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the phenyl ring.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the morpholine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activities. The morpholine ring can also interact with biological membranes and receptors, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-(methyl)phenyl)morpholine hydrochloride
- 4-(2-Chloro-4-(methyl)phenyl)morpholine hydrochloride
- 4-(2-Bromo-4-(ethyl)phenyl)morpholine hydrochloride
Uniqueness
4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and chemical properties. This combination allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
4-[2-bromo-4-(chloromethyl)phenyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAZOAHQUHZSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CCl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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